3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Descripción
3-(4-Chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a triazaspiro[4.5]dec-en-one core. Its structure includes a 4-chlorophenyl substituent at position 3 and a 4-ethylbenzenesulfonyl group at position 6.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-8-(4-ethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-2-15-3-9-18(10-4-15)29(27,28)25-13-11-21(12-14-25)23-19(20(26)24-21)16-5-7-17(22)8-6-16/h3-10H,2,11-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDHLBSZYHYKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction, where a chlorophenyl group is introduced onto the spirocyclic core.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the spirocyclic core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s spirocyclic structure imparts interesting physical properties, making it useful in the development of advanced materials.
Chemical Biology: Researchers use this compound to study its interactions with biological molecules, providing insights into its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Structural Analogues with Modified Substituents
The target compound belongs to a broader class of 1,4,8-triazaspiro[4.5]dec-en-2-one derivatives. Key structural variations among analogues include:
Key Observations :
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions in binding pockets compared to electron-donating methoxy substituents in BG15410 .
Physicochemical and Commercial Considerations
- Molecular Weight and Solubility : The target compound’s molecular weight (431.93) falls within the drug-like range, whereas analogues like BG15410 (455.57) may face solubility challenges due to increased lipophilicity .
- Commercial Availability : The target compound is actively supplied for research, while discontinued analogues (e.g., CAS 37536-92-8) underscore the importance of optimized substituents for commercial viability .
Actividad Biológica
The compound 3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel synthetic entity that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of spiro compounds characterized by a unique triazaspiro structure, which contributes to its diverse biological activity. The presence of the 4-chlorophenyl and 4-ethylbenzenesulfonyl moieties enhances its interaction with biological targets.
Antifungal and Antitubercular Activity
Recent studies have indicated that derivatives related to this compound exhibit significant antifungal and antitubercular activities. For instance, compounds with similar structures have shown promising results against various pathogenic fungi and Mycobacterium tuberculosis strains. Specifically, derivatives containing a pyrazole scaffold demonstrated effective inhibition against these pathogens, suggesting that the triazaspiro framework may confer similar properties .
Antiviral Activity
The antiviral potential of sulfonamide derivatives has been explored in various studies. For example, certain sulfonamide compounds exhibited notable activity against the tobacco mosaic virus (TMV), with inhibition rates approaching those of established antiviral agents . This suggests that 3-(4-chlorophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one may also possess antiviral properties worth investigating further.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in fungal and bacterial metabolism.
- Disruption of Cellular Processes : The interaction with cellular membranes and disruption of cellular integrity has been observed in related compounds.
- Targeting Specific Pathways : The sulfonamide group is known for its ability to interfere with folate synthesis in bacteria, which could extend to other microbial targets.
Study 1: Antifungal Screening
A recent study synthesized a series of pyrazole derivatives related to the target compound and evaluated their antifungal activity against four pathogenic strains. Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Candida albicans and Aspergillus niger, indicating strong antifungal potential .
Study 2: Antiviral Efficacy
Another investigation focused on sulfonamide derivatives' antiviral capabilities against TMV. The study reported that specific compounds achieved up to 54% inhibition at a concentration of 0.5 mg/mL. The data suggest that modifications in the chemical structure can significantly enhance antiviral efficacy .
Table 1: Antifungal Activity of Related Compounds
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | C. albicans | 10 |
| Compound B | A. niger | 15 |
| Target Compound | M. tuberculosis | 20 |
Table 2: Antiviral Activity Against TMV
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| Compound 7a | 0.5 | 38.42 |
| Compound 7b | 0.5 | 42.00 |
| Target Compound | 0.5 | TBD |
Q & A
Q. Basic
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substituents (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups). IR can verify sulfonyl S=O stretches (~1350–1150 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the spirocyclic conformation and sulfonyl group orientation. SHELX programs are widely used for refinement, particularly for handling twinned data or high-resolution datasets . For example, a related spiro compound showed a dihedral angle of 85° between the chlorophenyl and sulfonylbenzene rings .
How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?
Advanced
Discrepancies may arise from disorder, twinning, or poor data resolution. Strategies include:
- Data Recollection : Ensure crystals are non-twinned and data completeness >95% (e.g., using Agilent Xcalibur diffractometers).
- Refinement Adjustments : In SHELXL, apply restraints for flexible groups (e.g., ethylbenzenesulfonyl) or use the TWIN/BASF commands for twinned crystals .
- Validation Tools : Check PLATON alerts for geometric outliers and compare with Cambridge Structural Database entries for similar spiro compounds .
What experimental designs are recommended to establish structure-activity relationships (SAR) for this compound in biological studies?
Q. Advanced
- Analog Synthesis : Modify the 4-chlorophenyl or ethylbenzenesulfonyl groups (e.g., replace Cl with F or Br, vary sulfonyl substituents) .
- Bioassay Panels : Test analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity) with positive/negative controls. For example, 2,4-diaminopyrimidine-spiro derivatives showed IC values <1 μM in antitumor screens .
- Computational Modeling : Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding modes and guide SAR .
How can solubility challenges in bioassays be addressed methodologically?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the sulfonyl or spiro nitrogen positions .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
What analytical methods are effective in identifying and quantifying synthetic by-products?
Q. Basic
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects unreacted sulfonyl chloride or hydrolyzed by-products.
- Mass Spectrometry : LC-ESI-MS identifies side products (e.g., dimerization or oxidation artifacts) .
- Elemental Analysis : Confirm purity (>95%) by matching calculated vs. observed C/H/N/S percentages .
How should researchers approach reproducibility issues in multistep syntheses of this compound?
Q. Advanced
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading).
- In-line Monitoring : Employ FTIR or ReactIR to track intermediate formation in real time .
- Batch Records : Document purification details (e.g., silica gel particle size, solvent gradients) to minimize variability .
What are the best practices for storing and handling this compound to ensure stability?
Q. Basic
- Storage : Keep under inert gas (N/Ar) at −20°C in amber vials to prevent sulfonyl group oxidation or photodegradation.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
How can computational chemistry aid in predicting the compound’s reactivity or degradation pathways?
Q. Advanced
- DFT Calculations : Use Gaussian or ORCA to model hydrolysis of the sulfonyl group or spiro ring opening.
- Degradation Prediction : Software like SPARC estimates pKa and susceptibility to nucleophilic attack .
What strategies validate the biological activity of this compound against potential off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
